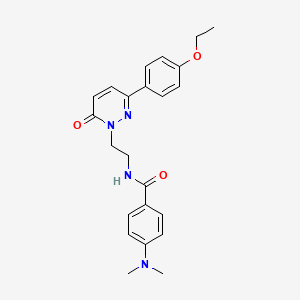

4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-4-30-20-11-7-17(8-12-20)21-13-14-22(28)27(25-21)16-15-24-23(29)18-5-9-19(10-6-18)26(2)3/h5-14H,4,15-16H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWKETLPGZMPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, commonly referred to as a pyridazinone derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Compound Overview

The compound is characterized by the following structural features:

- Pyridazinone ring : A heterocyclic structure known for various biological activities.

- Ethoxyphenyl group : Enhances lipophilicity and potentially modulates biological interactions.

- Dimethylamino group : May influence pharmacological properties and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Ring : This can be achieved through cyclization of hydrazine derivatives with diketones or keto acids.

- Introduction of the Ethoxyphenyl Group : Conducted via electrophilic aromatic substitution reactions.

- Attachment of the Dimethylamino and Benzamide Moieties : Coupling reactions using reagents like carbodiimides facilitate this step.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrate efficacy against various bacterial and fungal strains, suggesting potential as novel antibacterial agents.

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induces apoptosis |

| MDA-MB-231 | 2.00 | G1 cell cycle arrest |

| A2780 (ovarian) | 1.50 | Apoptosis promotion |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial survival.

- Receptor Interaction : Binding to specific cellular receptors could alter signal transduction pathways critical for cell growth and survival.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and immune responses .

Comparative Studies

When compared with other pyridazinone derivatives, such as those with methoxy or chlorophenyl substitutions, 4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits unique potency profiles against certain cancer types and microbial strains. For instance:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-(dimethylamino)-N-(2-(3-(4-ethoxyphenyl)... | High | Moderate |

| N-(2-(3-(4-methoxyphenyl)... | Moderate | High |

| N-(2-(3-(4-chlorophenyl)... | Low | High |

Case Studies

Recent studies have highlighted the effectiveness of this compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to standard treatments . The findings suggest that it could serve as a lead compound for further development in cancer therapeutics.

Scientific Research Applications

Overview

4-(Dimethylamino)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, commonly referred to as a pyridazinone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, which includes a dimethylamino group and an ethoxyphenyl moiety, contributes to its potential applications in various fields, particularly in drug development and therapeutic interventions.

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism involves:

- Enzyme Inhibition : It inhibits specific enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : Acts as a ligand for cellular receptors, influencing signaling pathways related to cell growth and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| 2 | A549 | 15.0 | Cell cycle arrest at G2/M phase |

Neuropharmacology

The compound shows promise in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. Its interactions with neurotransmitter receptors may modulate neurochemical pathways, suggesting potential applications in conditions like Alzheimer's and Parkinson's diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research highlights the compound's potential to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

In vitro studies conducted on the MCF-7 breast cancer cell line demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers after 24 hours of exposure. The study concluded that the compound's ability to activate caspase pathways was crucial for its anticancer activity.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress showed that it significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Dimethoxy substituents (as in ) increase polarity but may reduce metabolic stability due to oxidative demethylation pathways .

Pyridazinone Substituents: 4-Ethoxyphenyl (target) vs. 4-((Dimethylamino)methyl)phenyl (): The dimethylaminomethyl group introduces a charged tertiary amine, likely enhancing target binding (e.g., HDAC inhibition) through electrostatic interactions .

HDAC Inhibitor Analogue ()

The HDAC inhibitor (S)-17b shares structural similarities with the target compound but replaces the ethoxyphenyl with a dimethylaminomethylphenyl group. This modification correlates with:

- Potent HDAC Inhibition: IC₅₀ values in the nanomolar range for class I HDAC isoforms.

- Antitumor Efficacy: Significant tumor growth suppression in SKM-1 xenograft models (TGI: 78% at 50 mg/kg, oral) .

- Pharmacokinetics : Favorable oral bioavailability (F% > 50% in rats) and low hERG inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks .

Pyridazinone Hybrids ()

Compounds 6e–6h feature piperidine/piperazine substituents on the pyridazinone ring. These exhibit:

- Antipyretic/Anti-inflammatory Activity: Linked to pyridazinone’s ability to modulate prostaglandin synthesis.

- Structure-Activity Relationship (SAR) : Chlorophenyl/fluorophenyl groups enhance potency but may increase toxicity compared to ethoxyphenyl .

Q & A

Q. Structural Characterization

- X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O bonds between pyridazinone and benzamide groups) with refinement using SHELXL .

- DFT Calculations : Compute lattice energy (e.g., ~150 kJ/mol for similar hydrazides) using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with hydrogen-bond strength .

How should researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?

Q. Experimental Design

- Accelerated Degradation : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) .

- Kinetic Modeling : Fit data to first-order kinetics ( determination). Identify degradation products (e.g., hydrolyzed pyridazinone) using HRMS/MS .

- Light/Heat Stress : Expose to 40–60°C or UV light (254 nm) to assess photolytic stability .

What computational strategies are effective for predicting the pharmacokinetic profile of this compound, focusing on metabolic stability and CYP450 interactions?

Q. Mechanistic Modeling

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (CNS MPO score >4), and CYP3A4 inhibition risk .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP2D6-mediated demethylation) with MetaSite software .

- Free-Energy Perturbation (FEP) : Quantify binding affinity to serum albumin (e.g., ΔG ~ -8 kcal/mol) for plasma protein binding estimates .

How can researchers validate the selectivity of this compound for kinase targets versus off-pathway enzymes like phosphodiesterases (PDEs)?

Q. Biological Assay Design

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM using ATP-depletion assays .

- Counter-Screening : Test PDE4/5 inhibition (IC) via cAMP/cGMP ELISA. Structural analogs show <10% inhibition at 10 µM .

- Crystallographic Validation : Co-crystallize compound with target kinase (e.g., PDB deposition) to confirm binding mode .

What are the limitations of current synthetic routes for scaling this compound to gram-scale production, and how can they be mitigated?

Q. Process Chemistry

- Bottlenecks : Low yields (<40%) in pyridazinone cyclization. Solutions include microwave-assisted synthesis (100°C, 30 min) or flow chemistry (residence time ~5 min) .

- Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) for greener processing .

- Quality Control : Implement inline PAT tools (FTIR, Raman) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.